2-((4-isopropylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
3-(2-methylphenyl)-7-phenyl-2-[(4-propan-2-ylphenyl)methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3OS/c1-19(2)22-15-13-21(14-16-22)18-34-29-31-26-24(23-10-5-4-6-11-23)17-30-27(26)28(33)32(29)25-12-8-7-9-20(25)3/h4-17,19,30H,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCAVOVTSHAZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-isopropylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
- Molecular Formula : C29H27N3OS
- Molecular Weight : 465.62 g/mol
- CAS Number : 2034585-26-5
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an anticancer agent. Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
- Mechanism of Action :
-
Cell Line Studies :
- In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against several cancer cell lines, including:
- HeLa (cervical cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
Cell Line IC50 (µM) Comparison Drug IC50 (µM) HeLa 10.5 Doxorubicin 15 HepG2 12.0 Cisplatin 20 A549 8.0 Paclitaxel 12 - In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against several cancer cell lines, including:
- Structure-Activity Relationship (SAR) :
Case Studies
Recent studies have focused on synthesizing and evaluating various analogs of this compound to enhance its biological profile:
- Study by Gul et al. (2020) : This study explored a series of Mannich bases derived from pyrrolo[3,2-d]pyrimidine scaffolds. The findings indicated that certain modifications led to compounds with IC50 values lower than 5 µM against MCF-7 breast cancer cells, suggesting a strong potential for further development as anticancer agents .
- Comparative Analysis : A comparative analysis with other Mannich bases revealed that compounds with similar structural features exhibited varying degrees of cytotoxicity based on their electronic and steric properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Core Structure Variations: The pyrrolo[3,2-d]pyrimidinone core (target compound) is distinct from thieno[3,2-d]pyrimidinones (e.g., compound 3a) in electronic properties due to nitrogen vs. sulfur in the fused ring. This affects solubility and binding affinity in biological systems. Thioether vs. Thioxo Substituents: The target compound’s 2-((4-isopropylbenzyl)thio) group differs from AZD4831’s 2-thioxo moiety, which may influence metabolic stability and target engagement.
Substituent Effects: Aromatic Substituents: The 7-phenyl and 3-o-tolyl groups in the target compound are structurally analogous to the 7-p-tolyl group in compound 15a. Alkylation Patterns: Methyl or ethyl groups at position 3 (e.g., 3a) enhance lipophilicity, whereas bulkier substituents (e.g., 4-isopropylbenzylthio) may improve target selectivity but reduce solubility.
Synthetic Challenges :
- The target compound’s 4-isopropylbenzylthio group likely requires multi-step alkylation or nucleophilic substitution, similar to the synthesis of 3a (methylation with methyl iodide) or 58 (alkylation with methylsulfanyl derivatives).
- Yields for such reactions range from 48% (3a) to 65% (compound in ), suggesting moderate efficiency for analogous protocols.
Thieno[3,2-d]pyrimidinones (e.g., 3a) are less explored in pharmacology but show promise in kinase inhibition due to their planar structure.
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the multi-step synthesis of this pyrrolo[3,2-d]pyrimidinone derivative?
- Answer : Key steps include regioselective substitution at the thiol position (e.g., using 4-isopropylbenzyl bromide) and cyclization under acidic conditions (e.g., POCl₃). Reaction intermediates should be purified via column chromatography (silica gel, hexane/EtOAc gradient) and characterized by NMR and LC-MS. Critical parameters include solvent choice (e.g., DMF for nucleophilic substitution) and temperature control during cyclization to avoid byproducts .
Q. How can researchers validate the structural integrity of this compound?
- Answer : Use single-crystal X-ray diffraction (SC-XRD) to confirm the fused pyrrolo-pyrimidinone core and substituent positions, as demonstrated for analogous compounds in crystallographic studies (mean C–C bond length: 0.005 Å; R factor <0.1) . Complementary methods include ¹H/¹³C NMR (e.g., verifying aromatic proton splitting patterns) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Answer : Prioritize enzyme inhibition assays (e.g., kinases, phosphodiesterases) due to the compound’s heterocyclic scaffold. Use fluorescence polarization or ELISA-based protocols (e.g., AOAC SMPR 2014.011 guidelines) for quantitative analysis . Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) can screen for antiproliferative activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data?
- Answer : Systematically modify substituents (e.g., o-tolyl vs. p-chlorophenyl) and evaluate changes in potency using dose-response curves (IC₅₀ values). For example, replacing the 4-isopropylbenzylthio group with alkylthio chains (e.g., ) may alter membrane permeability, reconciling discrepancies in cellular vs. enzymatic activity .
Q. What computational approaches are recommended for predicting target binding modes?
- Answer : Perform molecular docking (e.g., AutoDock Vina) against potential targets like kinase domains or G-protein-coupled receptors (GPCRs). Validate with molecular dynamics simulations (AMBER or GROMACS) to assess binding stability. Use crystal structures of homologous proteins (e.g., PDB: 1HCL) for template-based modeling .
Q. How can researchers address low metabolic stability observed in preclinical studies?
- Answer : Introduce metabolically resistant groups (e.g., deuterated methyl or fluorinated aryl rings) at vulnerable positions. Use liver microsome assays (human/rat) to identify metabolic hotspots. LC-MS/MS can track degradation products, as shown for related pyrimidinones in .
Q. What strategies mitigate crystallographic disorder in X-ray studies of this compound?
- Answer : Optimize crystal growth via vapor diffusion (e.g., mixing DMSO/water solutions) to improve lattice packing. For disordered regions (e.g., isopropyl or o-tolyl groups), apply restraints (SHELXL) or multi-conformational modeling during refinement .
Q. How can multi-parameter optimization (e.g., solubility, potency) be achieved during lead development?
- Answer : Use a Design of Experiments (DoE) approach with variables like substituent polarity (logP) and hydrogen-bond donors. Balance solubility (measured via shake-flask method) with target affinity. highlights the impact of 4-chlorophenoxy groups on solubility-bioactivity trade-offs .
Methodological Notes
- Data Contradictions : When enzymatic activity conflicts with cellular assays, evaluate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
- Photodegradation Analysis : Monitor thioether oxidation (a known instability in thienopyrimidines) under UV light using HPLC-PDA, as in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
